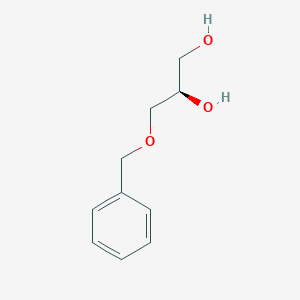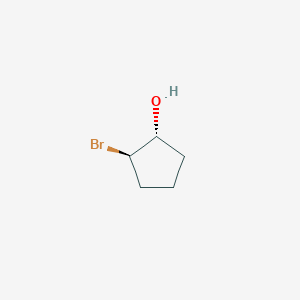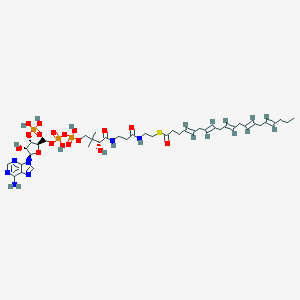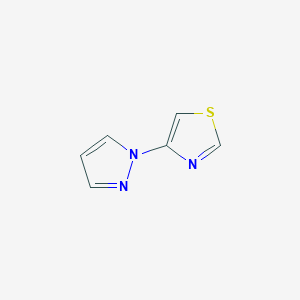
4-(1H-pyrazol-1-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)thiazole is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
4-(1H-pyrazol-1-yl)thiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to possess anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 4-(1H-pyrazol-1-yl)thiazole is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(1H-pyrazol-1-yl)thiazole vary depending on the specific biological activity being studied. However, studies have shown that it can modulate the expression of various cytokines and chemokines that are involved in inflammation. It has also been found to inhibit the proliferation and migration of cancer cells. Additionally, it has been found to possess antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1H-pyrazol-1-yl)thiazole in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess a variety of biological activities, making it a versatile compound for studying different diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 4-(1H-pyrazol-1-yl)thiazole. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and potential use in the development of new cancer therapies. Additionally, further studies are needed to fully understand its mechanism of action and how it can be optimized for specific biological activities.
Méthodes De Synthèse
The synthesis of 4-(1H-pyrazol-1-yl)thiazole is usually carried out through the reaction of 2-aminothiazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
Numéro CAS |
123464-70-0 |
|---|---|
Nom du produit |
4-(1H-pyrazol-1-yl)thiazole |
Formule moléculaire |
C6H5N3S |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
4-pyrazol-1-yl-1,3-thiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9(3-1)6-4-10-5-7-6/h1-5H |
Clé InChI |
PJUQIYFTAVZSKE-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CSC=N2 |
SMILES canonique |
C1=CN(N=C1)C2=CSC=N2 |
Synonymes |
Thiazole, 4-(1H-pyrazol-1-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



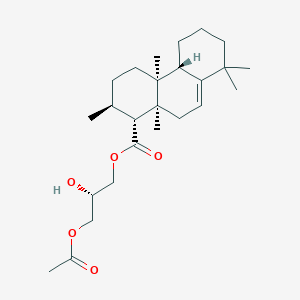
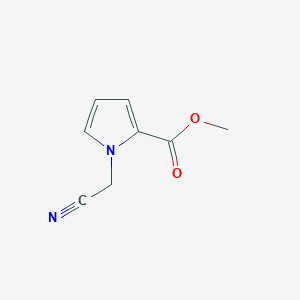
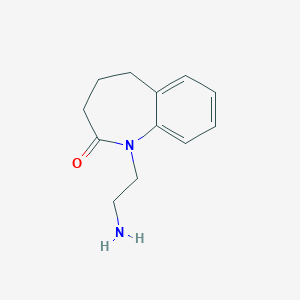
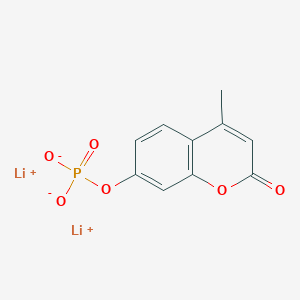
![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
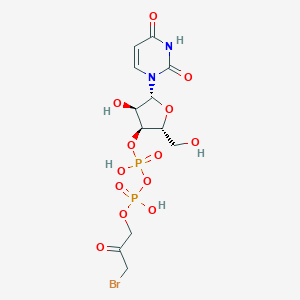
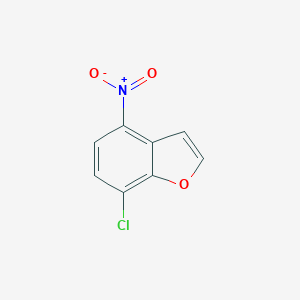
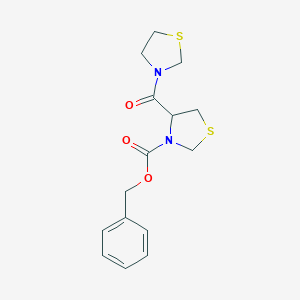
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
